N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide, also known as BrPA, is a chemical compound used in scientific research for its potential therapeutic properties. BrPA is a small molecule inhibitor of hexokinase 2 (HK2), an enzyme involved in glucose metabolism.
Mechanism of Action
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide inhibits HK2 by binding to the enzyme's active site, preventing it from catalyzing the first step of glucose metabolism. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has been shown to decrease glucose uptake and lactate production in cancer cells, indicating a disruption in glucose metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide in lab experiments is its specificity for HK2, which allows for targeted inhibition of glucose metabolism in cancer cells. However, N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has also been shown to have off-target effects on other enzymes, such as pyruvate kinase, which can complicate data interpretation. In addition, N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide research. One area of interest is the development of more potent and selective HK2 inhibitors based on the structure of N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide. Another potential direction is the investigation of N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide's effects on cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Finally, the combination of N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide with other cancer therapies, such as immunotherapy, is an area of active research.
Synthesis Methods
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide can be synthesized by reacting 5-bromo-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopropylamine to yield N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide.
Scientific Research Applications
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has been studied for its potential therapeutic effects in cancer treatment. HK2 is overexpressed in many cancer cells and plays a critical role in tumor metabolism. By inhibiting HK2, N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide can disrupt glucose metabolism in cancer cells, leading to decreased cell proliferation and increased cell death. N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c11-7-2-3-9(14)8(6-7)10(15)13-5-1-4-12/h2-3,6,14H,1,4-5,12H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKBGFSZOOKBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCCCN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-5-bromo-2-hydroxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.